molecular formula C20H26N2O4P2 B026432 [[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate CAS No. 103597-89-3

[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate

Cat. No.: B026432
CAS No.: 103597-89-3
M. Wt: 420.4 g/mol
InChI Key: HDBPLTLOJQFMMX-UHFFFAOYSA-N
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Description

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both phosphinyl and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Diphenylphosphinylacetic Acid: This step involves the reaction of diphenylphosphine oxide with a suitable acetic acid derivative under controlled conditions.

    Hydrazide Formation: The diphenylphosphinylacetic acid is then reacted with hydrazine to form the hydrazide derivative.

    Phosphinate Addition: Finally, the hydrazide derivative is reacted with di-2-propenylphosphinic acid to form the target compound.

The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide and phosphinate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinylacetic Acid: Lacks the hydrazide and phosphinate groups.

    Hydrazide Derivatives: Contain hydrazide groups but lack the phosphinyl and phosphinate functionalities.

    Phosphinate Compounds: Contain phosphinate groups but lack the diphenylphosphinyl and hydrazide functionalities.

Uniqueness

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

103597-89-3

Molecular Formula

C20H26N2O4P2

Molecular Weight

420.4 g/mol

IUPAC Name

bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium

InChI

InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8)

InChI Key

HDBPLTLOJQFMMX-UHFFFAOYSA-N

SMILES

C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2

Canonical SMILES

C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2

103597-89-3

Synonyms

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)

Origin of Product

United States

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